molecular formula C12H19NO4 B1435286 (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid CAS No. 933445-57-9

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B1435286
CAS No.: 933445-57-9
M. Wt: 241.28 g/mol
InChI Key: WRDLRBISLUXLKZ-IUCAKERBSA-N
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Description

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid (CAS 1226812-50-5) is a high-value, stereochemically defined synthetic building block primarily used in pharmaceutical research and development. This compound features a cyclohex-3-ene ring core substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid functional group, making it a versatile intermediate for constructing more complex molecular architectures. The specific (1S,5R) relative configuration (cis relationship) of the substituents is critical for influencing the three-dimensional shape and biological activity of final target molecules. Its main application lies in peptidomimetics and drug discovery, where the Boc group serves as a temporary protecting group for the amine, allowing for selective deprotection under mild acidic conditions to generate a free amine for further coupling reactions. The carboxylic acid moiety is readily available for amide bond formation or other derivatization, enabling the seamless integration of the chiral cyclohexene scaffold into potential drug candidates. The compound's structure, with its defined stereochemistry and dual functionality, provides researchers with a precise tool for exploring structure-activity relationships (SAR), conformational restriction, and for the synthesis of compound libraries. The molecular formula is C12H19NO4 and the molecular weight is 241.28 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDLRBISLUXLKZ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation Methodology

Step Reaction Type Description Conditions & Reagents Notes
A Curtius Rearrangement Conversion of 3-cyclohexene-1-carboxylic acid to tert-butyl cyclohex-3-enyl carbamate Acid chloride intermediate, reaction at 0–5 °C, followed by stirring at 20–25 °C with tert-butanol and CuCl catalyst overnight Ensures formation of Boc-protected amine with retention of stereochemistry
B Epoxidation Formation of epoxide on the cyclohexene ring Use of peroxy reagents (e.g., m-CPBA), followed by washing with sodium thiosulfate and NaHCO3 solutions to remove peroxides and neutralize Produces tert-butyl (1R,3R,6S)-(7-oxa-bicyclo[4.1.0]hept-3-yl) carbamate intermediate
C Epoxide Ring Opening Nucleophilic opening of epoxide to introduce hydroxy and amino substituents Reaction with nucleophiles under mild heating (78–82 °C), monitored by TLC Leads to formation of hydroxy-amino cyclohexyl derivatives, confirming stereochemical control
D Purification and Isolation Crystallization and solvent exchange to isolate pure compound Use of heptane additions and temperature control (20–25 °C), drying over MgSO4 or Na2SO4 Final product isolated as a toluene solution or solid with high purity

Detailed Research Findings and Reaction Conditions

  • Curtius Rearrangement (Step A): The starting acid is converted to an acid chloride, then subjected to Curtius rearrangement to form the Boc-protected amine. The reaction is conducted at low temperatures (0–5 °C) to minimize side reactions. After rearrangement, tert-butanol and CuCl catalyze the formation of the carbamate. The reaction mixture is stirred overnight to ensure completion, monitored by HPLC.

  • Epoxidation (Step B): The double bond in the cyclohexene ring is epoxidized using peroxy acids. Post-reaction, the mixture is washed with sodium thiosulfate to remove residual peroxides and buffered to pH >7 with sodium bicarbonate. The organic phase is concentrated under reduced pressure and solvent exchanged with toluene to obtain the epoxide intermediate in solution.

  • Epoxide Ring Opening (Step C): The epoxide is opened via nucleophilic attack, typically by amines or thiols, under controlled heating (78–82 °C). The reaction progress is monitored by thin-layer chromatography (TLC). The resulting hydroxy-amino compound is crystallized by gradual addition of heptane and stirring at ambient temperature, yielding a pure intermediate.

  • Purification: The final compound is purified by filtration, washing with chlorobenzene or heptane, and drying under vacuum at ~40 °C. The purity and stereochemical integrity are confirmed by NMR and HPLC analyses.

Analytical Data Supporting Preparation

Analytical Technique Purpose Observed Data/Outcome
NMR (1H and 13C) Structural confirmation Characteristic shifts confirming Boc protection and stereochemistry
HPLC Reaction monitoring and purity Reaction completion and product purity >95%
Mass Spectrometry Molecular weight verification m/z consistent with C12H19NO4 (Molecular weight 241.28 g/mol)
TLC Monitoring reaction progress Rf values consistent with intermediates and final product

Comparative Notes on Synthesis Variations

  • Alternative protecting groups or nucleophiles can be employed during epoxide ring opening to yield derivatives for further functionalization, as described in related synthetic routes.

  • The use of copper(I) chloride as a catalyst in the Curtius rearrangement step enhances yield and stereochemical fidelity.

  • Multiple solvent exchanges and washing steps are critical to remove impurities such as residual peroxides and unreacted reagents, ensuring product stability.

Summary Table of Key Reaction Parameters

Step Temperature Range Key Reagents Reaction Time Monitoring Method Yield/Outcome
A 0–25 °C Acid chloride, tert-butanol, CuCl Overnight (12–16 h) HPLC High yield, enantiomerically pure carbamate
B 0–25 °C Peroxy acid, Na2S2O3, NaHCO3 Several hours TLC, HPLC Epoxide intermediate in toluene solution
C 78–82 °C Nucleophile (amine/thiol) 1–2 h TLC Hydroxy-amino cyclohexyl derivative
D Ambient Heptane, solvents for washing 12–24 h crystallization Visual, NMR Pure final product isolated

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Overview

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid is a chiral compound with significant applications in organic synthesis, medicinal chemistry, and biochemistry. Its unique structural features, including a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid functional group, make it a versatile building block in various chemical reactions and biological studies.

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications, making it useful in developing new synthetic routes for pharmaceuticals and agrochemicals.

Medicinal Chemistry

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid is investigated for its potential biological activities. It may interact with enzymes or receptors in biological systems, influencing metabolic pathways or serving as a lead compound in drug development.

Biochemical Studies

The compound can act as a substrate or inhibitor in enzymatic reactions, particularly those involving amino acid metabolism or peptide synthesis. Its chiral nature allows for detailed studies on stereochemistry's effects on biological activity.

Reaction Mechanisms

The compound's mechanism of action is closely tied to its functional groups:

  • Enzymatic Interactions : It may participate in biochemical pathways by acting as a substrate for enzymes involved in amino acid metabolism.

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesApplications
(1S,5R)-5-Aminocyclohex-3-ene-1-carboxylic acidLacks Boc protectionBasic amino acid studies
(1S,5R)-5-(tert-butoxycarbonyl)amino-cyclohexaneSaturated analogIndustrial applications
trans-(1S,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acidSimilar structure without double bondPharmaceutical intermediates

Case Studies

Several studies have highlighted the applications of (1S,5R)-5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid:

  • Pharmaceutical Development : Research has shown its potential use in synthesizing novel anti-cancer agents by modifying its structure to enhance efficacy and reduce toxicity.
  • Biological Activity Assessment : Studies have demonstrated its interaction with specific enzymes, suggesting its role as a potential therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways through binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four analogs from the evidence, focusing on core structures, functional groups, and applications:

Compound Name Core Structure Key Functional Groups Molecular Formula Applications/Context Reference
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid Cyclohexene Boc-amino, carboxylic acid C₁₂H₁₉NO₄ (inferred) Peptide synthesis, β-turn mimicry
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) Pyrrole Boc-amino, indole substituents, ester C₃₂H₃₄N₄O₅ Heterocyclic synthesis (high yield: 98%)
5-({11-[(tert-Butoxycarbonyl)amino]undecanoyl}amino)-2-hydroxy-3-sulfobenzoic acid Linear aliphatic chain Boc-amino, sulfobenzoic acid C₂₄H₃₈N₂O₈S Glycosaminoglycan modification
(3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid Cyclohexene Acetylamino, amino, ether C₁₄H₂₄N₂O₄ Unspecified (structural analog)
(1S,2R,3R,5R)-2-(Benzyloxy)-5-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylic acid Cyclopentane Boc-amino, benzyloxy, hydroxy, carboxylic acid C₁₉H₂₅NO₆ Peptide synthesis (stereochemical control)

Key Comparative Insights

Core Structure Diversity :

  • The target compound’s cyclohexene ring provides rigidity compared to the pyrrole (10a) and linear aliphatic chain () analogs. This rigidity is critical for stabilizing peptide conformations .
  • The cyclopentane analog () shares stereochemical complexity but lacks the unsaturated ring system, reducing conformational flexibility.

Functional Group Variations: Boc Protection: All compounds except the cyclohexene derivative in utilize Boc groups for amino protection, enhancing synthetic versatility . Carboxylic Acid vs. Ester: The target compound’s free carboxylic acid enables direct peptide coupling, whereas the ester in 10a requires hydrolysis for activation .

Synthetic Utility: The pyrrole-based compound 10a achieves a 98% yield via copper-catalyzed reactions, highlighting efficiency in heterocyclic synthesis . The linear-chain sulfobenzoic acid derivative () demonstrates applicability in glycosaminoglycan modifications, leveraging Boc deprotection under acidic conditions .

Stereochemical Considerations: The (1S,5R) configuration in the target compound contrasts with the (3R,4R,5S) stereochemistry of ’s analog, which includes acetylamino and ether groups. These differences impact biological activity and solubility .

Biological Activity

(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid is a chiral compound notable for its unique structural properties, featuring a cyclohexene ring with a protected amino group and a carboxylic acid functional group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities.

Chemical Formula: C12H19NO4
CAS Number: 1932033-21-0
Molecular Weight: 239.29 g/mol

The compound is characterized by:

  • Chirality: The presence of multiple stereocenters allows for diverse biological interactions.
  • Functional Groups: The tert-butoxycarbonyl (Boc) group provides protection for the amino group, which can be selectively removed under mild conditions.

The biological activity of (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid is primarily linked to its interactions with various biomolecules:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as gamma-aminobutyric acid aminotransferase (GABA-AT), leading to increased levels of GABA, an important neurotransmitter involved in inhibitory signaling in the brain . This suggests potential therapeutic applications in neurological disorders.
  • Biochemical Pathways: The compound may influence several biochemical pathways by acting on specific receptors or enzymes, thereby modulating cellular processes.

Biological Activity Studies

Research studies have explored the biological activity of related compounds, providing insights into the potential effects of (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid:

CompoundBiological TargetEffectReference
(+/-)-(1S,2R,5S)-5-Amino-2-fluorocyclohex-3-enecarboxylic acidGABA-ATIrreversible inhibition, increasing GABA levels
(1S,5R)-5-Aminocyclohex-3-enecarboxylic acidGABA receptorsPotential modulation of inhibitory signaling

Case Studies

Several studies have investigated the biological implications of similar compounds:

  • GABAergic Modulation: A study demonstrated that inhibitors of GABA-AT could significantly alter GABA levels in neuronal tissues, which may have implications for treating epilepsy and other neurological conditions .
  • Synthetic Applications: The compound serves as an intermediate in synthesizing more complex molecules with potential pharmacological properties. Its reactivity profile allows for further modifications that can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid?

  • Methodology : Utilize enantioselective Diels-Alder reactions with chiral catalysts to establish stereochemistry, followed by tert-butoxycarbonyl (Boc) protection of the amine group. For example, ethyl(E)-3-nitroacrylate and furan derivatives can serve as dienophiles to form the cyclohexene backbone, with subsequent hydrolysis and Boc protection .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemical purity using chiral HPLC or polarimetry.

Q. How should researchers handle and store this compound to ensure stability?

  • Protocol : Store at –20°C under inert gas (argon/nitrogen) in airtight containers to prevent moisture absorption or oxidation. Use desiccants in storage vials.
  • Safety : Wear nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., weighing), use a P95 respirator or equivalent (NIOSH/CEN-certified) .

Q. What analytical techniques are suitable for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm regiochemistry (e.g., cyclohexene double bond at C3) and Boc-group integrity via 1^1H/13^13C shifts.
  • HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection (210–254 nm).
  • IR Spectroscopy : Validate carboxylic acid (1700–1720 cm1^{-1}) and Boc carbamate (1680–1700 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can the stereochemical integrity of the (1S,5R) configuration be preserved during synthetic modifications?

  • Strategies :

  • Use chiral auxiliaries or enzymatic resolution to prevent racemization during Boc deprotection or carboxylate derivatization.
  • Perform X-ray crystallography or NOESY NMR to validate spatial arrangement post-synthesis .
    • Challenges : Acidic/basic conditions may epimerize chiral centers; optimize pH and temperature during reactions.

Q. What experimental approaches can address the lack of stability and toxicity data for this compound?

  • Stability Studies :

  • Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Use thermogravimetric analysis (TGA) to determine decomposition thresholds .
    • Toxicity Screening :
  • Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary risk assessment .

Q. How should researchers resolve contradictions in physicochemical data between this compound and structural analogs?

  • Approach :

  • Compare with analogs like (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid (CAS 218772-92-0) using computational tools (e.g., COSMO-RS for solubility prediction).
  • Validate discrepancies experimentally via differential scanning calorimetry (melting point) or Karl Fischer titration (hygroscopicity) .

Q. What pharmacological applications are plausible given its structural features?

  • Potential Uses :

  • Drug Intermediate : Incorporate into peptidomimetics or protease inhibitors via carboxylate coupling (e.g., EDC/HOBt activation).
  • Enzyme Studies : Probe active-site interactions in hydrolases or transferases using fluorophore-conjugated derivatives .
    • Validation : Conduct molecular docking simulations and in vitro enzyme inhibition assays to assess binding affinity.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,5R)-5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid

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